N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Amination: Introduction of the 2,5-dimethoxyphenyl group through an amination reaction.
Acylation: Acylation of the thiazole derivative with 2,6-difluorobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the thiazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the difluorobenzyl group and the dimethoxyphenyl group may confer unique properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-27-13-6-7-18(28-2)17(9-13)25-20-24-12(11-29-20)8-19(26)23-10-14-15(21)4-3-5-16(14)22/h3-7,9,11H,8,10H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURGCRJKVYNBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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